molecular formula C10H6BrN3 B1485431 Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)- CAS No. 1622841-08-0

Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-

Cat. No.: B1485431
CAS No.: 1622841-08-0
M. Wt: 248.08 g/mol
InChI Key: ZFWUWLFIOZXFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)- is a chemical compound that features a benzonitrile moiety substituted with a 3-bromo-1H-pyrazol-1-yl group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-, plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This inhibition can lead to increased levels of acetylcholine, affecting nerve impulse transmission and potentially leading to neurotoxic effects. Additionally, benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-, interacts with reactive oxygen species (ROS) and can influence oxidative stress levels within cells .

Cellular Effects

The effects of benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-, on various cell types and cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress by increasing the production of ROS, which can damage cellular components such as DNA, proteins, and lipids . This oxidative damage can lead to alterations in gene expression and disrupt normal cellular functions. Moreover, benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-, has been shown to affect cell proliferation and apoptosis, influencing cell survival and death .

Molecular Mechanism

At the molecular level, benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-, exerts its effects through various mechanisms. One key mechanism is the inhibition of acetylcholinesterase, which leads to the accumulation of acetylcholine and subsequent disruption of cholinergic signaling . Additionally, the compound can bind to and neutralize ROS, thereby modulating oxidative stress levels within cells . These interactions can result in changes in gene expression, enzyme activity, and overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-, can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-, can lead to sustained oxidative stress and persistent inhibition of acetylcholinesterase . These long-term effects can result in chronic cellular damage and altered cellular functions.

Dosage Effects in Animal Models

The effects of benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-, in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and neuroprotection . At higher doses, it can induce toxic effects, including neurotoxicity and oxidative damage . Threshold effects have been observed, where a specific dosage range results in significant changes in cellular and physiological responses.

Metabolic Pathways

Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-, is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and acetylcholine metabolism . The compound’s influence on metabolic flux and metabolite levels can lead to alterations in cellular homeostasis and overall metabolic function.

Transport and Distribution

Within cells and tissues, benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-, is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The distribution of benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-, can influence its activity and effectiveness in modulating cellular processes.

Subcellular Localization

The subcellular localization of benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-, is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)- typically involves the reaction of 4-bromopyrazole with benzonitrile under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction. This method involves the use of a palladium catalyst, a base, and a suitable solvent to facilitate the coupling of the pyrazole and benzonitrile moieties .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. Additionally, the use of green chemistry principles, such as the use of ionic liquids as solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and catalysts such as palladium. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while cycloaddition reactions can produce multi-substituted pyrazoles .

Scientific Research Applications

Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)benzonitrile
  • 4-(1H-Pyrazol-3-yl)benzonitrile
  • 3(5)-Substituted Pyrazoles

Uniqueness

Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)- is unique due to the presence of both a benzonitrile and a 3-bromo-1H-pyrazol-1-yl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The bromine atom in the pyrazole ring also provides a site for further functionalization, enhancing its versatility in synthetic chemistry .

Properties

IUPAC Name

4-(3-bromopyrazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3/c11-10-5-6-14(13-10)9-3-1-8(7-12)2-4-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWUWLFIOZXFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N2C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-
Reactant of Route 2
Reactant of Route 2
Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-
Reactant of Route 3
Reactant of Route 3
Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-
Reactant of Route 4
Reactant of Route 4
Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-
Reactant of Route 5
Reactant of Route 5
Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-
Reactant of Route 6
Reactant of Route 6
Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.